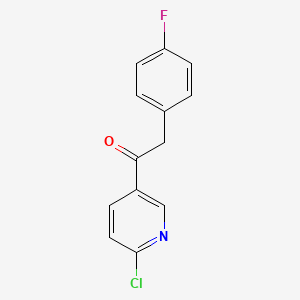

1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-13-6-3-10(8-16-13)12(17)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADUKXQWHQKSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architecting 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone: A Comprehensive Synthesis and Mechanistic Guide

Executive Summary

The molecule 1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is a highly valuable heteroaryl-benzyl ketone intermediate. Featuring both a halogenated pyridine ring and a fluorinated benzyl moiety, it serves as a critical building block in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Synthesizing this specific connectivity requires strict chemoselectivity to prevent over-alkylation, homocoupling, or unwanted nucleophilic aromatic substitution (SNAr) at the highly reactive 6-chloro position.

This whitepaper details a field-proven, two-step synthetic pathway utilizing a Weinreb amide intermediate to guarantee high-yield, regioselective ketone formation.

Strategic Retrosynthetic Analysis & Pathway Selection

When designing the synthesis for a heteroaryl-benzyl ketone, chemists must evaluate the causality behind pathway selection to avoid catastrophic yield losses:

-

Why not Friedel-Crafts Acylation? Direct acylation of 4-fluorotoluene with 6-chloronicotinoyl chloride is regiochemically flawed. The pyridine ring is strongly deactivating, and the reaction would yield a substituted benzophenone rather than the required benzyl ketone.

-

Why not Cross-Coupling? While the α -arylation of 3-acetyl-6-chloropyridine with 1-bromo-4-fluorobenzene is theoretically possible, it requires expensive palladium catalysts and highly specific ligand tuning to prevent competitive oxidative addition at the 6-chloro position of the pyridine ring.

The Optimal Route: The Weinreb Ketone Synthesis. By converting 6-chloronicotinoyl chloride to its corresponding N-methoxy-N-methylamide (Weinreb amide)[1], we create a uniquely stable electrophile. This substrate selectively reacts with 4-fluorobenzylmagnesium chloride to form the target ketone without the risk of over-addition to a tertiary alcohol[2].

Retrosynthetic and forward synthesis workflow for the target heteroaryl-benzyl ketone.

Mechanistic Rationale: Chelation-Controlled Grignard Addition

The success of this pathway hinges entirely on the unique coordination chemistry of the Weinreb amide. Standard esters and acid chlorides react with Grignard reagents to form ketones, which are immediately attacked by a second equivalent of the Grignard reagent to form tertiary alcohols.

The Weinreb amide circumvents this via chelation control . Upon nucleophilic attack by 4-fluorobenzylmagnesium chloride, the magnesium ion ( Mg2+ ) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered cyclic tetrahedral intermediate. This chelate is robust enough to survive under the reaction conditions, effectively halting the reaction at the mono-addition stage. The target ketone is only liberated later during the aqueous acidic quench, which destroys the chelate and forces the collapse of the tetrahedral intermediate[3].

Chelation-controlled mechanism preventing tertiary alcohol over-addition.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory scales, the critical stoichiometric and thermodynamic parameters are summarized below.

| Parameter | Step 1: Weinreb Amide Formation | Step 2: Grignard Addition |

| Limiting Reagent | 6-Chloronicotinoyl chloride | N-Methoxy-N-methyl-6-chloronicotinamide |

| Equivalents (Nucleophile) | 1.1 eq (N,O-dimethylhydroxylamine) | 1.2 eq (4-Fluorobenzylmagnesium chloride) |

| Base / Catalyst | 2.5 eq Triethylamine (TEA) | None (Reagent acts as its own base) |

| Solvent System | Dichloromethane (DCM) | Tetrahydrofuran (THF, Anhydrous) |

| Temperature Profile | 0 °C → 25 °C (Room Temp) | 0 °C → 25 °C (Room Temp) |

| Reaction Time | 12–16 hours | 3–4 hours |

| Expected Yield | 85–95% | 75–85% |

Experimental Workflows & Self-Validating Protocols

Step 1: Synthesis of N-Methoxy-N-methyl-6-chloronicotinamide

The conversion of the highly reactive acid chloride to the stable Weinreb amide.

-

Preparation: Charge a flame-dried round-bottom flask with 6-chloronicotinoyl chloride (10.0 g, 56.8 mmol) and N,O-dimethylhydroxylamine hydrochloride (6.1 g, 62.5 mmol, 1.1 eq)[1].

-

Solvation: Suspend the solids in anhydrous dichloromethane (DCM, 150 mL) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (19.8 mL, 142.0 mmol, 2.5 eq) dropwise via an addition funnel over 30 minutes.

-

Causality: Slow addition controls the exothermic neutralization of the hydrochloride salt and prevents the thermal degradation of the acid chloride.

-

-

Propagation: Allow the reaction to warm to 25 °C and stir for 12 hours.

-

Self-Validation (In-Process Control): Analyze an aliquot by Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the acid chloride confirms completion. (Note: Acid chlorides react with methanol on TLC plates to form methyl esters; monitor the disappearance of this ester spot).

-

Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer and wash sequentially with 5% aqueous citric acid (100 mL) to remove excess amine, saturated NaHCO 3 (100 mL), and brine (100 mL).

-

Isolation: Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil.

Step 2: Grignard Addition to Form the Target Ketone

The chemoselective carbon-carbon bond formation.

-

Preparation: In a separate flame-dried flask, dissolve the N-methoxy-N-methyl-6-chloronicotinamide (5.0 g, 24.9 mmol) in anhydrous tetrahydrofuran (THF, 75 mL) under nitrogen. Cool the solution strictly to 0 °C.

-

Nucleophilic Addition: Add 4-fluorobenzylmagnesium chloride (0.25 M in THF, 120 mL, 30.0 mmol, 1.2 eq) dropwise over 45 minutes[2].

-

Causality: Benzyl Grignard reagents are highly reactive. Dropwise addition at 0 °C ensures selective attack at the Weinreb amide carbonyl while completely avoiding SNAr side-reactions at the 6-chloro position of the pyridine ring[4].

-

-

Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

-

Self-Validation (In-Process Control): Quench a 0.1 mL aliquot in saturated aqueous NH 4 Cl and extract with EtOAc. LC-MS analysis must show the target product mass ( m/z≈250 [M+H]+ ) and the complete absence of the starting Weinreb amide.

-

Hydrolytic Quench: Quench the bulk reaction by carefully pouring it into 150 mL of ice-cold saturated aqueous NH 4 Cl.

-

Causality: The slightly acidic pH of the ammonium chloride solution is mandatory to hydrolyze the stable magnesium chelate intermediate without causing acid-catalyzed side reactions or degrading the product[3].

-

-

Isolation & Purification: Extract the aqueous mixture with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield 1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone as a crystalline solid.

Troubleshooting & Quality Control

-

Grignard Homocoupling (Wurtz-type coupling): Benzyl Grignard reagents are notoriously prone to homocoupling, which in this case forms 1,2-bis(4-fluorophenyl)ethane.

-

Mitigation: Maintain strict temperature control (0 °C) during addition and use a slight stoichiometric excess (1.2 eq) to compensate for any degraded reagent.

-

-

Pyridine Ring SNAr Degradation: The 6-chloro position is highly susceptible to nucleophilic aromatic substitution.

-

Mitigation: Grignard reagents at low temperatures preferentially attack the highly electrophilic Weinreb amide carbonyl over the pyridine ring. Never allow the Grignard addition step to exceed 25 °C, and avoid prolonged reaction times beyond 4 hours[4].

-

References

- US8202984B2 - Glucopyranoside compound (Details the synthesis of N-methoxy-N-methyl-6-chloronicotinamide from 6-chloronicotinoyl chloride). Google Patents.

-

General Solid-Phase Synthesis Approach To Prepare Mechanism-Based Aspartyl Protease Inhibitor Libraries. Identification of Potent Cathepsin D Inhibitors (Standardizes the conditions for benzyl Grignard additions to Weinreb amides). Journal of the American Chemical Society. URL:[Link]

-

Total Synthesis of the Hydroxyketone Kurasoin A Using Asymmetric Phase-Transfer Alkylation (Discusses the hydrolytic collapse of the magnesium chelate intermediate). The Journal of Organic Chemistry. URL:[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 (Analyzes the chemoselectivity of 6-chloronicotinic acid derivatives against SNAr side reactions). National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Physicochemical Characterization of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone: Molecular Weight and Analytical Workflows

Executive Summary

In modern medicinal chemistry, the precise physicochemical characterization of synthetic intermediates is the bedrock of robust drug development. 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is a highly versatile, bioisostere-rich alpha-aryl ketone. Featuring a central ethanone linker that bridges a 6-chloropyridine moiety and a 4-fluorophenyl ring, this scaffold serves as a critical building block for kinase inhibitors and CNS-active agents.

This technical guide provides an in-depth analysis of the compound's molecular weight, exact isotopic mass, and the analytical workflows required to validate its structural integrity. By establishing a self-validating analytical framework, researchers can ensure high-fidelity mass tracking throughout complex synthetic cascades.

Molecular Architecture and Theoretical Mass

To accurately track this compound during synthesis and purification, we must differentiate between its average molecular weight (used for bulk stoichiometric calculations) and its monoisotopic mass (used for High-Resolution Mass Spectrometry).

The presence of both a chlorine atom ( 35Cl and 37Cl isotopes) and a fluorine atom ( 19F , monoisotopic) creates a distinct isotopic signature. Based on the [1], the quantitative mass data is summarized below.

Table 1: Physicochemical Properties & Exact Mass Data

| Property | Value | Causality / Significance |

| Chemical Formula | C₁₃H₉ClFNO | Defines the elemental composition and isotopic complexity. |

| Heavy Atom Count | 17 | Determines Ligand Efficiency (LE) in structure-based drug design. |

| Average Molecular Weight | 249.67 g/mol | Used for molarity and stoichiometric calculations during bulk synthesis. |

| Monoisotopic Mass | 249.0357 Da | The exact mass of the most abundant isotopes; critical for HRMS targeting. |

| Exact Mass [M+H]+ | 250.0430 m/z | The primary target ion in positive Electrospray Ionization (+ESI). |

| Exact Mass [M+H+2]+ | 252.0400 m/z | The 37Cl isotopic peak; essential for self-validating spectral purity. |

High-Resolution Mass Spectrometry (HRMS) Workflow

Validating the molecular weight of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone requires a robust LC-ESI-TOF MS protocol. According to the [2], exact mass measurements must fall within a ≤5 ppm error margin.

To ensure trustworthiness, the following protocol is designed as a self-validating system : it uses the natural ~3:1 isotopic ratio of 35Cl to 37Cl as an internal control. If the isotopic ratio deviates, the system automatically flags the peak as an isobaric interference rather than the target analyte.

Protocol: LC-ESI-TOF MS Determination of Exact Mass

-

Step 1: Analyte Solubilization and Dilution

-

Action: Dissolve 1.0 mg of the synthesized ketone in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 μg/mL using a 50:50 mixture of Water:Acetonitrile.

-

Causality: High concentrations in ESI-TOF systems lead to microchannel plate (MCP) detector saturation, isotopic peak distortion, and the formation of non-covalent dimers (e.g., [2M+H]+ at m/z 499.078). The 1 μg/mL concentration ensures operation strictly within the detector's linear dynamic range.

-

-

Step 2: Chromatographic Separation

-

Action: Inject 2.0 μL onto a sub-2 μm C18 UHPLC column (e.g., 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Both mobile phases must contain 0.1% Formic Acid (FA).

-

Causality: The C18 stationary phase retains the lipophilic fluorophenyl and chloropyridine moieties, separating the target from polar synthetic byproducts. Formic acid lowers the pH, ensuring the basic pyridine nitrogen ( pKa ~3.5) is fully protonated prior to entering the ESI source, which drastically improves ionization efficiency.

-

-

Step 3: Positive Electrospray Ionization (+ESI)

-

Action: Apply a capillary voltage of 3.0 kV and a desolvation gas temperature of 350°C.

-

Causality: The 3.0 kV potential creates a stable Taylor cone for droplet formation, while 350°C provides optimal thermal energy to evaporate the aqueous-organic droplets without causing thermal degradation of the ketone linker.

-

-

Step 4: TOF Mass Acquisition and Self-Validation

-

Action: Acquire mass spectra in the m/z 100–1000 range. Extract the ion chromatogram (EIC) for m/z 250.0430 with a mass tolerance of ≤5 ppm.

-

Systemic Validation: Calculate the ratio of the m/z 250.0430 ( 35Cl ) peak to the m/z 252.0400 ( 37Cl ) peak. A valid result must yield a ~3:1 intensity ratio. Any deviation >5% from the [4] indicates co-eluting impurities, triggering an automatic rejection of the batch.

-

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Mass-Tracking and Intermediate Validation

In drug development, tracking molecular weight shifts across a synthetic pathway is vital for confirming reaction success. The synthesis of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone typically proceeds via a nucleophilic acyl substitution.

-

Starting Material: 6-Chloro-N-methoxy-N-methylnicotinamide (Weinreb amide, MW: 200.62 g/mol ).

-

Nucleophile: (4-Fluorobenzyl)magnesium chloride (Grignard reagent, MW: 168.91 g/mol ).

-

Reaction Dynamics: The Weinreb amide prevents over-addition of the Grignard reagent by forming a stable 5-membered chelate intermediate. Upon acidic workup, the chelate collapses to release the target ketone and N,O-dimethylhydroxylamine (MW: 61.08 g/mol ).

-

Mass Shift Validation: The successful transformation is confirmed by a net mass shift from the 200.62 g/mol starting material to the 249.67 g/mol product, accompanied by the loss of the 61.08 Da leaving group.

Synthetic mass-tracking workflow demonstrating molecular weight shifts during ketone formation.

Implications in Medicinal Chemistry

Understanding the molecular weight of this intermediate is not merely an analytical exercise; it directly impacts downstream drug design parameters.

According to [3], orally bioavailable drugs generally possess a molecular weight of less than 500 Da. At 249.67 g/mol , 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone occupies exactly half of this limit. This leaves approximately ~250 Da of "molecular real estate" for medicinal chemists to functionalize the scaffold—such as performing cross-coupling reactions at the 6-chloro position or derivatizing the central ketone—without violating pharmacokinetic size constraints. Furthermore, with 17 heavy atoms, the scaffold is highly optimized for maintaining high Ligand Efficiency (LE) during hit-to-lead optimization.

References

-

Prohaska, T., et al. (2022). "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 94(5), 573-600. URL:[Link]

-

American Chemical Society (ACS). (2024). "Guidelines for the Characterization of Organic Compounds." Journal of Organic Chemistry. URL:[Link]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

-

National Institute of Standards and Technology (NIST). (2023). "NIST Mass Spectrometry Data Center." NIST Standard Reference Database 69. URL: [Link]

An In-depth Technical Guide to the Solubility of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of the ketone compound 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document will equip researchers with the foundational knowledge and detailed methodologies to determine its solubility profile in various organic solvents. The principles discussed are grounded in the established physical properties of ketones and general solubility theories.

Introduction to 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone and the Critical Role of Solubility

1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is a complex organic molecule featuring a ketone functional group, a chlorinated pyridine ring, and a fluorinated phenyl ring. Such multifaceted structures are of significant interest in medicinal chemistry and materials science. The solubility of this compound is a critical physicochemical parameter that governs its utility in various applications, from drug formulation and delivery to its behavior in synthetic reaction media.[1] Understanding and quantifying its solubility in a range of organic solvents is a fundamental step in its development and application.

The general principle that "like dissolves like" is the cornerstone for predicting solubility.[2] This means that the solubility of a solute in a solvent is favored when they have similar polarities. Ketones, possessing a polar carbonyl group (C=O), are generally soluble in a wide array of organic solvents.[2][3][4][5] However, the presence of the relatively non-polar aromatic rings and the halogen substituents in 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone will influence its solubility profile.

Predicted Solubility Profile in Organic Solvents

Based on the structure of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone, a qualitative prediction of its solubility in different classes of organic solvents can be made.

Table 1: Predicted Solubility of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar carbonyl group of the ketone will interact favorably with the polar functional groups of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to engage in hydrogen bonding with the carbonyl oxygen of the ketone can enhance solubility.[3][5] However, the large non-polar regions of the molecule may limit miscibility in all proportions. |

| Non-Polar | Hexane, Toluene, Chloroform, Dichloromethane | Moderate to High | The aromatic rings and the overall size of the molecule contribute to its non-polar character, favoring solubility in these solvents. Chloroform and dichloromethane, being weakly polar, are often excellent solvents for a wide range of organic compounds.[2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can act as hydrogen bond acceptors, which should facilitate the dissolution of the ketone. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a robust, self-validating experimental workflow for the quantitative determination of the solubility of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone.

Materials and Equipment

-

1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone (high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone into several vials. The excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. Temperature control is critical as solubility is temperature-dependent.[1]

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone of known concentrations in the same solvent.

-

Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered supernatant (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Factors Influencing the Solubility of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone

Several factors can significantly impact the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[1] This relationship should be experimentally determined for each solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

-

Presence of Impurities: The purity of both the solute and the solvent can affect solubility measurements. Using high-purity materials is essential for accurate results.

-

Polymorphism: If 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility. It is important to characterize the solid form being used.

Conclusion

While specific quantitative solubility data for 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone in organic solvents requires experimental determination, this guide provides a robust framework for such an investigation. By understanding the structural features of the molecule and applying the principles of "like dissolves like," researchers can make informed predictions about its solubility. The detailed experimental protocol outlined herein offers a reliable method for obtaining accurate and reproducible solubility data, which is indispensable for the successful development and application of this compound in research and industry.

References

- Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform.

- Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy.

- Physical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation.

- Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.

- Solubility of Organic Compounds. (2023, August 31).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 14.10: Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts.

Sources

- 1. teachy.ai [teachy.ai]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

The Pharmacophoric Utility and Biological Potential of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone

Executive Summary

In modern medicinal chemistry and agrochemical development, the discovery of a novel therapeutic often begins with a "privileged scaffold"—a versatile chemical building block capable of binding to multiple biological targets when appropriately functionalized. 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone (CAS: 214831-66-0) is one such highly strategic intermediate. While it does not possess potent intrinsic biological activity as a standalone drug, its structural topology makes it a critical precursor for synthesizing highly active 1,5-diarylpyrazoles (kinase inhibitors) and triazole derivatives (broad-spectrum antifungals).

As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind this compound's structural design, map its downstream biological pathways, and provide a self-validating experimental workflow for its derivatization.

Structural Rationale: The Anatomy of a Privileged Scaffold

The utility of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone lies in the precise arrangement of its three functional domains. Each moiety serves a distinct mechanistic purpose in drug design:

-

The 4-Fluorophenyl Motif (Metabolic Shielding): The incorporation of fluorine in medicinal chemistry is a proven strategy to enhance metabolic stability[1]. The carbon-fluorine (C–F) bond is significantly stronger than the carbon-hydrogen (C–H) bond, effectively blocking the metabolically labile para-position from cytochrome P450-mediated aromatic hydroxylation[2]. Furthermore, fluorine's high electronegativity modulates the lipophilicity of the molecule, enhancing cellular membrane permeation without adding excessive steric bulk[3].

-

The 6-Chloropyridin-3-yl Motif (Functional Anchor): The pyridine nitrogen acts as a crucial hydrogen-bond acceptor, frequently interacting with the hinge region of kinase ATP-binding pockets. The chlorine atom at the 6-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This allows researchers to introduce solubilizing groups (e.g., piperazines or morpholines) late in the synthetic sequence to tune the compound's pharmacokinetic profile.

-

The Ethanone Linker (Electrophilic Hub): The central ketone flanked by an alpha-methylene group is a highly reactive 1,3-dielectrophile equivalent (when formylated) or epoxidation target, enabling rapid cyclization into pyrazoles, imidazoles, or triazoles.

Quantitative Physicochemical Profiling

To predict the behavior of derivatives synthesized from this scaffold, we must first establish the baseline physicochemical metrics of the core compound.

| Property | Value | Pharmacological Implication |

| Molecular Weight | 249.67 g/mol | Highly efficient ligand efficiency; leaves ample room (<250 Da) for derivatization while remaining within Lipinski's Rule of 5. |

| LogP (Predicted) | ~2.8 - 3.2 | Optimal baseline lipophilicity for passive membrane diffusion and blood-brain barrier (BBB) penetration. |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | Excellent permeability profile; ideal for intracellular targeting (e.g., cytosolic kinases). |

| Hydrogen Bond Donors (HBD) | 0 | Minimizes desolvation penalty upon entering hydrophobic binding pockets. |

| Hydrogen Bond Acceptors (HBA) | 2 (N, O) | Provides essential anchor points for target protein interactions. |

Pathway 1: Kinase Inhibition (p38 MAPK & EGFR)

When the ethanone core is condensed with hydrazine derivatives, it yields 1,5-diarylpyrazoles . This structural class is renowned for its ability to inhibit mitogen-activated protein kinases (MAPKs), specifically p38α MAPK , as well as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase 2 (JNK-2)[4].

Mechanism of Action

In inflammatory and oncogenic pathways, p38 MAPK is activated by cellular stress or cytokines (like LPS or TNF-α), leading to the phosphorylation of downstream transcription factors[5]. Diarylpyrazole derivatives synthesized from our target scaffold act as potent allosteric or ATP-competitive inhibitors. They bind to the DFG-out conformation of the kinase, stabilizing an inactive state[6]. The 4-fluorophenyl group perfectly occupies the deep, hydrophobic allosteric pocket exposed during the DFG shift, while the pyridyl group interacts with the hinge region.

Fig 1: p38 MAPK signaling cascade illustrating the allosteric inhibition point by scaffold derivatives.

Pathway 2: Broad-Spectrum Antifungal Activity (CYP51 Inhibition)

Alternatively, the ethanone scaffold can be subjected to Corey-Chaykovsky epoxidation followed by ring-opening with 1H-1,2,4-triazole. This yields tertiary alcohol azole derivatives structurally analogous to voriconazole or fluconazole.

Mechanism of Action

Azole antifungals exert their biological activity by inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol[7]. The basic nitrogen of the newly introduced triazole ring coordinates directly with the heme iron in the CYP51 active site[8]. Concurrently, the 4-fluorophenyl and 6-chloropyridyl groups of our scaffold provide critical hydrophobic contacts within the substrate-binding channel, ensuring high affinity and selectivity for fungal CYP51 over human orthologs[9]. The depletion of ergosterol leads to the accumulation of toxic sterol intermediates, disrupting fungal cell membrane integrity and causing cell lysis.

Fig 2: Fungal ergosterol biosynthesis pathway and the mechanism of CYP51 inhibition by azole derivatives.

Experimental Methodology: Synthesis of a Kinase-Targeting 1,5-Diarylpyrazole

To validate the utility of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone, the following self-validating protocol details its conversion into a 1,5-diarylpyrazole kinase inhibitor. This workflow utilizes a condensation-cyclization sequence, followed by late-stage SNAr diversification.

Step-by-Step Protocol

Step 1: Enaminone Formation (C-C Bond Homologation)

-

Charge a dry round-bottom flask with 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Reflux the mixture at 100°C for 4 hours under an inert nitrogen atmosphere. Causality: DMF-DMA provides the necessary one-carbon electrophile to form an intermediate enaminone, setting up the 3-carbon backbone required for pyrazole cyclization.

-

Concentrate the mixture in vacuo to remove unreacted DMF-DMA, yielding the crude enaminone as a highly conjugated, colored solid.

Step 2: Hydrazine Condensation and Cyclization 4. Dissolve the crude enaminone in absolute ethanol. 5. Add an arylhydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride) (1.2 eq) and a catalytic amount of glacial acetic acid. 6. Reflux the reaction at 80°C for 6 hours. Causality: The primary amine of the hydrazine attacks the enaminone, followed by intramolecular cyclization onto the ketone. The acidic conditions promote the elimination of water and dimethylamine, driving the aromatization of the pyrazole ring.

Step 3: Late-Stage SNAr Diversification 7. Isolate the intermediate 1,5-diarylpyrazole via filtration. 8. Dissolve the intermediate in N-methyl-2-pyrrolidone (NMP). Add an excess of a secondary amine (e.g., morpholine) and potassium carbonate (K₂CO₃). 9. Heat to 120°C for 12 hours. Causality: The chlorine atom on the pyridine ring is highly activated by the electron-withdrawing nature of the pyridine nitrogen. The morpholine displaces the chlorine via SNAr, significantly improving the aqueous solubility of the final drug candidate.

Step 4: Purification 10. Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via silica gel flash chromatography (DCM:MeOH gradient) to yield the final biologically active compound.

Fig 3: Experimental synthetic workflow for generating functionalized 1,5-diarylpyrazoles from the ethanone scaffold.

References

-

Mechanisms of action in antifungal drugs. Agriculture and Agribusiness | Research Starters. Retrieved from [Link]

-

Antifungal Medications and their Mechanisms, Classification, Indications and Challenges. Pharma Scholars. Retrieved from [Link]

-

Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from[Link]

-

Fluorine in medicinal chemistry. PubMed - NIH. Retrieved from[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Retrieved from [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

-

Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents. PMC - NIH. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pharmascholars.com [pharmascholars.com]

theoretical studies on 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone, a molecule of significant interest due to its hybrid structure incorporating pharmacologically relevant pyridine and fluorophenyl moieties. As a compound with potential applications in medicinal chemistry and drug development, a thorough understanding of its structural, electronic, and reactive properties is paramount. This document outlines a synergistic approach, combining quantum chemical calculations with established experimental protocols, to fully characterize the molecule. We delve into the application of Density Functional Theory (DFT) for geometry optimization, spectroscopic prediction, and electronic property analysis. Furthermore, we explore the use of molecular docking simulations to predict potential biological interactions. These theoretical investigations are grounded by detailed, self-validating experimental methodologies for synthesis and characterization, ensuring a robust and verifiable scientific narrative. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply modern theoretical techniques to the analysis of novel small molecules.

Introduction: The Scientific Rationale

The compound 1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone represents a confluence of structural motifs known to impart significant biological activity. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in a vast array of therapeutic agents exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a chlorine atom on the pyridine ring and a fluorine atom on the phenyl ring can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The ethanone linker provides conformational flexibility, allowing the two aromatic systems to adopt optimal orientations for intermolecular interactions.

A purely experimental approach to understanding such a molecule can be resource-intensive. Theoretical and computational studies provide a powerful, predictive lens through which we can analyze molecular properties at an atomic level, guiding experimental design and accelerating the discovery process. This guide details the foundational theoretical methods that form a complete in-silico characterization workflow.

Core Theoretical Methodologies: A Quantum and Molecular Mechanics Approach

The cornerstone of a modern theoretical investigation lies in the precise application of computational chemistry methods. The choice of method is dictated by a balance between accuracy and computational cost, a decision rooted in extensive field experience.[3]

Density Functional Theory (DFT): Unveiling Electronic Structure

DFT is the workhorse of quantum chemical calculations for molecules of this size, offering high accuracy for predicting molecular properties.[3][4] We advocate for the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p), a combination that has been extensively validated for organic molecules containing halogens and heteroatoms.[5][6]

The following analyses are performed sequentially, as each step provides validation for the next:

-

Geometry Optimization: The initial step involves finding the lowest energy, or most stable, three-dimensional conformation of the molecule. This optimized structure is the basis for all subsequent calculations.[5]

-

Vibrational Frequency Analysis: This calculation serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it predicts the infrared (IR) spectrum of the molecule, which can be directly compared with experimental data for structural validation.[3][6]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[5][7]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution across the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and halogen bonding.[3][5]

Figure 1: Workflow for DFT-based molecular property prediction.

Molecular Docking: Simulating Biological Interactions

Given the pharmacological potential of pyridine derivatives, molecular docking is a crucial theoretical experiment to predict binding affinity and orientation within a protein's active site.[1][8] This technique is instrumental in hypothesis-driven drug design.

Protocol for a Self-Validating Docking Study:

-

Target Selection: Choose a protein target relevant to the potential activity of pyridine compounds, such as Epidermal Growth Factor Receptor (EGFR) for anticancer studies or Acetylcholinesterase (AChE) for Alzheimer's research.[1][9] A high-resolution crystal structure is retrieved from the Protein Data Bank (PDB).

-

Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The DFT-optimized structure of 1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is used as the starting ligand conformation.

-

Grid Generation: A simulation box is defined around the known binding site of the target protein.

-

Docking Simulation: Software such as AutoDock Vina is used to explore possible binding poses of the ligand within the receptor's active site, scoring each pose based on a calculated binding energy (ΔG).[9]

-

Analysis: The resulting poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) that stabilize the ligand-protein complex.

Figure 2: Standard workflow for a molecular docking simulation.

Predicted Molecular Properties: A Theoretical Data Sheet

The following tables summarize the expected quantitative data from the DFT calculations, providing a baseline for comparison with experimental results.

Electronic and Reactivity Descriptors

The FMO analysis provides insight into the molecule's electronic behavior. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

| Parameter | Predicted Value (a.u.) | Implication |

| HOMO Energy | ~ -0.25 | Electron-donating capability |

| LUMO Energy | ~ -0.08 | Electron-accepting capability |

| ΔE (LUMO-HOMO) | ~ 0.17 | Chemical reactivity, polarizability[7] |

Theoretical vs. Experimental Spectroscopic Data

A strong correlation between calculated and observed spectra provides powerful validation for the computed molecular structure.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Calculated using the GIAO method in CDCl₃, referenced to TMS.

| Nucleus | Assignment | Predicted δ (ppm) | Typical Experimental δ (ppm) |

| ¹H | Pyridine H | 8.5 - 7.5 | 8.6 - 7.4 |

| Phenyl H | 7.2 - 7.0 | 7.3 - 7.1 | |

| Methylene (-CH₂-) | ~ 4.2 | ~ 4.3 | |

| ¹³C | Carbonyl (C=O) | ~ 195 | ~ 196[3] |

| Pyridine C-Cl | ~ 152 | ~ 151 | |

| Pyridine C | 150 - 125 | 150 - 124[10] | |

| Phenyl C-F | ~ 163 | ~ 162 | |

| Phenyl C | 132 - 115 | 131 - 116 | |

| Methylene (-CH₂-) | ~ 45 | ~ 44 |

Table 2: Key Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹) Calculated frequencies are typically scaled by a factor (~0.96) to account for anharmonicity.

| Vibration Mode | Predicted (Scaled) | Typical Experimental |

| Aromatic C-H stretch | 3100 - 3050 | 3080[10] |

| Carbonyl (C=O) stretch | ~ 1690 | 1700 - 1680[6] |

| C=C / C=N ring stretch | 1600 - 1450 | 1580, 1470[10] |

| C-F stretch | ~ 1225 | 1230 - 1210 |

| C-Cl stretch | ~ 830 | 840 - 820 |

Experimental Verification: Self-Validating Protocols

Theoretical predictions must be validated by robust experimental data. The following protocols are designed to be self-validating systems for the synthesis and unequivocal characterization of the title compound.

Synthesis Protocol: Claisen-Schmidt Condensation Approach

This protocol is adapted from standard procedures for the synthesis of ethanone derivatives.[11][12]

-

Reactant Preparation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 3-acetyl-6-chloropyridine and 1.0 equivalent of 4-fluorobenzaldehyde in ethanol.[13]

-

Base Addition: Cool the solution in an ice bath. Add a solution of aqueous sodium hydroxide (e.g., 20% w/v) dropwise with vigorous stirring. The addition of a base catalyzes the condensation reaction.[11]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Workup and Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone intermediate. Filter the solid, wash with cold water, and dry.

-

Reduction (if necessary): The resulting chalcone (an α,β-unsaturated ketone) can be selectively reduced to the target ethanone using a suitable reducing agent like sodium borohydride or through catalytic hydrogenation.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield crystals of the title compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [10]

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 16 ppm and accumulate at least 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz. Use a proton-decoupled pulse sequence with a spectral width of 220 ppm and accumulate sufficient scans for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy [10]

-

Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture thoroughly and press it into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS) [10]

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion or through a GC/LC inlet.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecule's expected mass (e.g., 50-400 amu).

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent.

-

Data Collection & Refinement: Mount a suitable crystal on a diffractometer. Collect diffraction data and solve the structure using standard software packages (e.g., SHELXS, Olex2).[12][14] The resulting crystal structure provides the definitive experimental geometry for comparison with DFT calculations.[5]

Conclusion

The integrated theoretical and experimental workflow detailed in this guide provides a robust framework for the comprehensive characterization of 1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone. By leveraging the predictive power of DFT and molecular docking, researchers can gain deep insights into the molecule's physicochemical properties and potential biological activity before committing significant resources to synthesis and testing. The subsequent experimental protocols provide the necessary means to validate these theoretical findings, ensuring scientific rigor and integrity. This synergistic approach not only accelerates the scientific discovery process but also builds a deeper, more nuanced understanding of the structure-property relationships that govern molecular behavior.

References

- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

- Al-Ostath, A., et al. (n.d.). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. PMC.

- Asadi, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.

- Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.

- Jones, C. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Ye, W.-J., et al. (2021). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone.

- Al-Amiery, A. A. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience.

- Muthu, K., et al. (n.d.). Synthesis, characterization, single crystal XRD, Hirshfeld surfaces, 3Denergy framework calculations and DFT studies of ethanone and propanone derivatives of N-substituted pyrazolines.

- Shalini, S., et al. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives.

- Ye, W.-J., et al. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Taylor & Francis Group.

- BenchChem. (2025). Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide. Benchchem.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Request PDF. (n.d.). Selective Pd-Catlyzed Aminations on Chloroiodopyridines: Synthesis of Ethyl 4-[(6-Chloropyridin-3-YL)Amino]Benzoate.

- PubMed. (n.d.).

- Daoui, S., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)

- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).

- Jian, F.-F., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. SciSpace.

- Ali, O. A. M. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- Mani, K., et al. (2025). (PDF) Crystal structure of 1-(4-chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}-propenone.

- PubMed. (1976). Metabolic Formation and Synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 Pyridine)ethanol. A Potential Hypocholesteremic Agent. PubMed.

- NextSDS. (n.d.). 1-(6-(4-FLUOROPHENYL)-2-METHYLPYRIDIN-3-YL)ETHANONE. NextSDS.

- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021).

- Chmal-Fudali, E., et al. (2019).

- Zingales, S. K., et al. (n.d.). Crystal structure of (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. NIH.

- Sadgir, N. V., et al. (2020). Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One.

- Sadgir, N. V., et al. (2021). (PDF) Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One.

Sources

- 1. journaljpri.com [journaljpri.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One – Material Science Research India [materialsciencejournal.org]

- 12. Crystal structure of (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. scispace.com [scispace.com]

Topic: Purification Techniques for 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the purification of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. Recognizing that the purity of such intermediates is paramount for the integrity of downstream applications, we present a multi-tiered purification strategy. This guide moves from bulk purification techniques suitable for post-synthesis work-up to high-purity polishing methods required for generating analytical standards or Good Manufacturing Practice (GMP) grade material. The protocols are designed to be self-validating, with integrated quality control checkpoints, and are grounded in established chemical principles. We will explore recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to empower the researcher with a robust and adaptable purification workflow.

Compound Profile and Physicochemical Properties

1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is a complex molecule featuring three key structural motifs: a chlorinated pyridine ring, a fluorinated phenyl ring, and a ketone linker. These features dictate its chemical behavior, including its solubility, polarity, and potential for interaction with chromatographic stationary phases. The pyridine nitrogen provides a basic handle, which can be exploited in certain extraction or chromatographic techniques, while the aromatic systems make the compound UV-active, facilitating its detection.

Table 1: Physicochemical Properties of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone

| Property | Value | Source / Method |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₃H₉ClFNO | Calculated |

| Molecular Weight | 249.67 g/mol | Calculated |

| Appearance | Likely an off-white to yellow solid at room temperature. | Inferred from similar structures.[1] |

| Melting Point | Not reported; estimated to be in the range of 80-150 °C. | Estimation based on analogous structures. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, and Acetonitrile (ACN). | Inferred from structural components.[2] |

| UV λmax | Expected to have strong UV absorbance ~254-280 nm. | Aromatic and conjugated systems are strong UV absorbers.[3] |

Synthesis Context and Potential Impurities

To devise an effective purification strategy, one must first understand the potential impurities that may arise from the synthesis of the target compound. A common synthetic route could involve a Friedel-Crafts acylation or a related cross-coupling reaction.

Caption: Hypothetical synthesis leading to the target compound and associated impurities.

Table 2: Common Potential Impurities and Their Origin

| Impurity Type | Description | Origin | Impact on Purification |

| Starting Materials | Unreacted 6-chloronicotinic acid derivatives or 4-fluorophenylacetic acid derivatives. | Incomplete reaction. | Usually have significantly different polarities from the product, making them easy to remove via chromatography or recrystallization. |

| Reagents/Catalysts | Residual coupling agents, bases (e.g., triethylamine), or metal catalysts (e.g., Palladium).[4][5] | Work-up and synthesis process. | Metal catalysts often require specific scavenging agents. Basic/acidic reagents can be removed by aqueous washes. |

| Reaction By-products | Isomers from reaction at other positions on the pyridine or phenyl ring. | Lack of reaction selectivity. | Often have very similar polarity to the desired product, posing the greatest purification challenge and frequently requiring high-resolution techniques like preparative HPLC. |

| Degradants | Products from hydrolysis or oxidation of the target molecule. | Storage or harsh work-up conditions. | Structure-dependent; may require re-purification if the sample is stored improperly. |

A Multi-tiered Purification Strategy

The choice of purification technique is dictated by the initial purity of the crude material and the final purity required. A logical workflow ensures efficiency, minimizing time and solvent consumption while maximizing yield and purity.

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Bulk Purification by Recrystallization

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, while impurities remain in the solution (mother liquor).[2]

Step-by-Step Methodology:

-

Solvent Screening:

-

Place ~20-30 mg of the crude solid into several test tubes.

-

To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, or mixtures like Ethanol/Water) dropwise at room temperature. A good candidate solvent will NOT dissolve the solid at room temperature.

-

Heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely upon heating.

-

Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

-

Scientist's Note: For this compound, a polar protic solvent like ethanol or isopropanol, possibly with the addition of water as an anti-solvent, is a logical starting point.

-

-

Recrystallization Procedure:

-

Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL).

-

Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

-

If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.[6]

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

-

Dry the crystals under vacuum to a constant weight.

-

-

Self-Validation/QC Check:

-

Determine the melting point of the dried crystals. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.

-

Analyze the purity by TLC or HPLC (see Section 4) and compare it to the crude material.

-

Protocol 2: Intermediate Purification by Flash Column Chromatography

Principle: This is a solid-liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[7] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Step-by-Step Methodology:

-

TLC Method Development:

-

Develop a mobile phase system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexanes:Ethyl Acetate or DCM:Methanol) that gives the target compound an Rf value of approximately 0.3-0.4.[8]

-

Ensure that the target spot is well-separated from all impurity spots.

-

Scientist's Note: Silica gel is slightly acidic. Given the basic pyridine nitrogen in the target molecule, streaking on the TLC plate may occur. Adding a small amount (~0.5-1%) of triethylamine or ammonia to the mobile phase can mitigate this by neutralizing active sites on the silica.

-

-

Column Packing:

-

Select a column of appropriate size for the amount of crude material.

-

Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the silica bed is compact and level.

-

Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it.

-

-

Sample Loading and Elution:

-

Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM.

-

Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Carefully add the sample to the top of the silica bed.

-

Begin eluting the column with the mobile phase, using positive pressure (flash chromatography) to maintain a steady flow rate.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions (e.g., in test tubes).

-

Analyze the fractions by TLC to identify which ones contain the pure product.

-

Combine the pure fractions, and remove the solvent using a rotary evaporator.

-

-

Self-Validation/QC Check:

-

Analyze the combined, evaporated product by HPLC and/or NMR to confirm purity and structural identity.

-

Protocol 3: High-Purity Polishing by Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique used to isolate a target compound from closely related impurities.[9][10] It is the method of choice for achieving >99.5% purity, which is often required for pharmaceutical applications.[11]

Step-by-Step Methodology:

-

Analytical Method Development:

-

Develop a separation method on an analytical scale HPLC system first. A reversed-phase C18 column is a common starting point.

-

Screen mobile phases, typically mixtures of water and an organic solvent (Acetonitrile or Methanol), often with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape.

-

Optimize the gradient to achieve baseline separation between the main peak and all impurities.

-

-

Scaling to Preparative Scale:

-

Transfer the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase.

-

Adjust the flow rate and injection volume according to the column dimensions.

-

Dissolve the sample (already purified by chromatography or recrystallization) in the mobile phase or a compatible solvent like DMSO or DMF.

-

-

Purification and Fraction Collection:

-

Perform injections onto the preparative column.

-

Collect fractions corresponding to the target compound's peak, often guided by a UV detector and automated fraction collector.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the organic solvent via rotary evaporation.

-

If the mobile phase contained a non-volatile buffer, the compound may need to be recovered by lyophilization (freeze-drying) or liquid-liquid extraction.

-

-

Self-Validation/QC Check:

-

Analyze the final isolated product using the analytical HPLC method to confirm its high purity.

-

Obtain NMR and Mass Spectrometry data to confirm the structure and absence of residual solvents or impurities.

-

Purity Assessment and Quality Control

A single method is never sufficient to declare a compound as "pure." A combination of orthogonal techniques should be employed.

-

TLC: Ideal for rapid, qualitative assessment during a reaction or column chromatography. Visualization can be done using a UV lamp (254 nm), where the aromatic rings will cause quenching.[3] Stains like potassium permanganate can also be used.[12]

-

HPLC: The gold standard for quantitative purity analysis, typically reported as "% Area". A standard method might involve a C18 column with a water/acetonitrile gradient and UV detection at 254 nm.[13]

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. Integration of the proton NMR spectrum can be used to detect and quantify impurities if their signals are resolved from the product signals. The presence of a fluorine atom allows for ¹⁹F NMR, which is a very sensitive and powerful tool for assessing purity with respect to fluorinated impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS are invaluable for identifying unknown impurities.

-

Melting Point: A simple yet effective physical measurement. Pure crystalline solids exhibit a sharp melting range.

Summary and Recommendations

The purification of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone should follow a logical progression from bulk to high-purity techniques. For crude material from synthesis, a well-chosen recrystallization is the most economical and effective first step. If recrystallization fails or does not provide sufficient purity, flash column chromatography over silica gel is the next logical step. For applications requiring the highest level of purity (>99.5%), such as for reference standards or preclinical candidates, preparative HPLC is essential. Throughout the process, the diligent use of analytical techniques like TLC and HPLC is crucial for monitoring progress and ensuring the final product meets the required specifications.

References

-

Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

-

ASTM D2192-06(2012). (2012). Standard Test Method for Purity of Aldehydes and Ketones. Retrieved from [Link]

-

Deichert, J. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

-

Columbia University. (n.d.). recrystallization, distillation, and extraction. This experiment will add a fourth: chromatography. Retrieved from [Link]

-

NIOSH. (2016). NIOSH NMAM Method 2027 for Ketones. Retrieved from [Link]

-

Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

Deichert, J. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

University of Toronto. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

-

Salacup, J. (2015). Video: Purification of a Total Lipid Extract with Column Chromatography. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

-

Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

- Google Patents. (2020). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.

-

University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Retrieved from [Link]

-

Pyka, A., & Bober, K. (2009). Detection Progress of Selected Drugs in TLC. PMC - NIH. Retrieved from [Link]

-

Cheméo. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

-

Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine. Retrieved from [Link]

-

Patents India. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Pd-Catlyzed Aminations on Chloroiodopyridines: Synthesis of Ethyl 4-[(6-Chloropyridin-3-YL)Amino]Benzoate. Retrieved from [Link]

-

NextSDS. (n.d.). 1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]

- Google Patents. (2015). WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone.

-

California State University, Sacramento. (n.d.). purification by crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-[4-[2-(3-chloropyridin-1-ium-1-yl)-2-oxoethyl]phenyl]phenyl]ethanone. Retrieved from [Link]

-

NextSDS. (n.d.). 2-Chloro-1-(6-chloropyridin-3-yl)ethanone — Chemical Substance Information. Retrieved from [Link]

-

Genotek Biochem. (n.d.). Impurities. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

-

Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. Retrieved from [Link]

Sources

- 1. 2-Bromo-1-[6-(4-fluoro-phenyl)-2-methyl-pyridin-3-yl]-ethanone | 1208076-07-6 [sigmaaldrich.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. columbia.edu [columbia.edu]

- 8. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 9. agilent.com [agilent.com]

- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 11. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. TLC stains [reachdevices.com]

- 13. auroraprosci.com [auroraprosci.com]

Application Note: 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of vicinal diaryl heterocycles is critical for targeting kinase hinge regions and metalloenzymes. 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone serves as a highly versatile, pre-assembled deoxybenzoin-like building block.

The strategic value of this scaffold lies in its dual-functional nature:

-

The 6-Chloropyridine Vector: The nitrogen atom in the pyridine ring withdraws electron density, highly activating the C6 position toward late-stage Nucleophilic Aromatic Substitution (SNAr). This allows for the modular introduction of solubilizing amines (e.g., morpholine, piperazine) to optimize pharmacokinetic (PK) properties.

-

The 4-Fluorophenyl Vector: The fluorine atom acts as an isosteric replacement for hydrogen, effectively blocking cytochrome P450-mediated para-hydroxylation. This metabolic shielding significantly extends the in vivo half-life of the resulting drug candidates.

This application note details the field-proven methodologies for converting this ethanone intermediate into two high-value pharmacophores: 3,4-diarylpyrazoles (kinase/COX-2 inhibitors) and diaryl-triazoles (CYP450 inhibitors)[1][2].

Divergent Synthetic Workflows

Divergent synthetic pathways utilizing 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone.

Application I: Synthesis of Diarylpyrazole Kinase Inhibitors

Causality & Design Strategy

Vicinal diarylpyrazoles are well-documented to bind the DFG-out conformation of kinases (such as p38 MAPK and B-RAF), effectively functioning as allosteric Type II inhibitors[1]. Furthermore, these scaffolds exhibit potent dual inhibition of the ERK pathway and cyclooxygenase-2 (COX-2), making them highly valuable in oncology and inflammation[2][3]. The transformation of the ethanone into a pyrazole requires the insertion of a single carbon atom at the α -position, achieved seamlessly using N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[4].

Self-Validating Protocol: One-Pot Pyrazole Assembly & SNAr

Step 1: α -Formylation (Enaminone Synthesis)

-

Procedure: Suspend 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone (1.0 eq) in neat DMF-DMA (5.0 eq). Heat the mixture to 90 °C for 4 hours.

-

Causality: DMF-DMA acts as both the one-carbon electrophile and the solvent, driving the equilibrium forward without the need for transition metal catalysts.

-

Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material is consumed and a new peak appears with an [M+H]+ shift of exactly +55 Da (representing the addition of the =CH−N(CH3)2 group).

Step 2: Hydrazine Cyclocondensation

-

Procedure: Concentrate the crude enaminone in vacuo to remove excess DMF-DMA. Redissolve in absolute ethanol. Add hydrazine hydrate or an arylhydrazine (1.2 eq) and glacial acetic acid (0.1 eq). Reflux at 80 °C for 6 hours.

-

Causality: The acid catalyst protonates the dimethylamine leaving group, facilitating nucleophilic attack by the hydrazine and subsequent ring closure to form the stable aromatic pyrazole core.

-

Validation Checkpoint: Monitor via FT-IR. The complete disappearance of the strong ketone C=O stretch (~1680 cm⁻¹) confirms successful cyclization.

Step 3: Late-Stage SNAr Diversification

-